![molecular formula C16H13ClO B3070323 (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one CAS No. 1002182-79-7](/img/structure/B3070323.png)
(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one, also known as Clomiphene, is a synthetic nonsteroidal compound that is used as a fertility drug. It is an estrogen receptor modulator that is used to stimulate ovulation in women who have difficulty conceiving. Clomiphene is also used in research for its potential as an anti-cancer agent and for its effects on the endocrine system.
Mechanism of Action
(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one works by blocking the estrogen receptor in the hypothalamus, which leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH). This, in turn, stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, which promotes ovulation.
Biochemical and Physiological Effects:
(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been shown to increase the levels of FSH and LH in the body, which can lead to an increase in the production of testosterone in men. In women, it can stimulate the growth of follicles in the ovaries and promote ovulation. (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has also been shown to have anti-estrogenic effects, which can lead to a reduction in the risk of breast cancer.
Advantages and Limitations for Lab Experiments
(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one is a widely used research chemical that has many advantages for lab experiments. It is readily available and relatively inexpensive, making it accessible to researchers. However, it is important to note that (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has a relatively short half-life, which can make it difficult to maintain consistent levels in the body over time.
Future Directions
There are many potential future directions for research on (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one. One area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Another area of interest is its effects on the endocrine system, particularly in the treatment of male hypogonadism. Further research is needed to fully understand the potential benefits and limitations of (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one in these areas.
Scientific Research Applications
(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been extensively studied for its potential as an anti-cancer agent. Research has shown that it can inhibit the growth of cancer cells by blocking the estrogen receptor. (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has also been studied for its effects on the endocrine system, particularly in the treatment of male hypogonadism.
properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-11H,1H3/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROFZEMYEJVFHE-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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